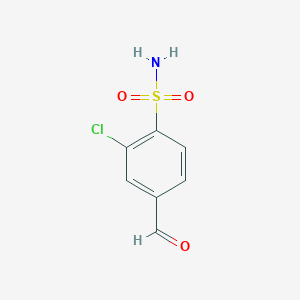

2-Chloro-4-formylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-4-formylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXUURRSFRGSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Chlorination of 4-Methylsulfonyltoluene

- Reaction Conditions: Chlorination is carried out in the presence of an iron catalyst and a low-polarity solvent such as carbon tetrachloride, dichloromethane, or their mixture.

- Temperature: Maintained between 85–95 °C.

- Process: Chlorine gas is passed through the reaction mixture until the desired chlorination level is reached, monitored by gas chromatography.

- Yield: High molar yield of 93.4% for 2-chloro-4-methylsulfonyltoluene crude product.

Step 2: Oxidation to 2-Chloro-4-methylsulfonylbenzoic Acid

- Reaction Conditions: The crude chlorinated product is oxidized with nitric acid (preferably 63 wt%) at 175–195 °C.

- Process: Nitric acid is slowly dripped into the heated reaction mixture, with reaction progress monitored by gas chromatography.

- Post-reaction Treatment: The mixture is neutralized with dilute sodium hydroxide to pH ≥ 9, filtered, and the filtrate acidified to precipitate the product.

- Yield: Approximately 85% molar yield of 2-chloro-4-methylsulfonylbenzoic acid.

This two-step process provides a high-yield, cost-effective route with good product quality, and the crude chlorinated intermediate can be used directly without purification, enhancing efficiency.

While the above method focuses on the preparation of 2-chloro-4-methylsulfonylbenzoic acid, the target compound this compound requires conversion of the sulfonyl group to sulfonamide and introduction of the formyl group.

- Sulfonamide Introduction: Typically, sulfonyl chlorides derived from sulfonylbenzoic acids are reacted with ammonia or amines to form sulfonamides.

- Formylation: The formyl group at the 4-position can be introduced by selective oxidation of methyl groups or via electrophilic substitution reactions such as the Reimer-Tiemann or Vilsmeier-Haack formylation on sulfonamide-substituted chlorobenzenes.

A patent related to arylsulfonamide catalysts describes condensation reactions involving aldehydes with sulfonamide groups, indicating that sulfonamide-substituted benzaldehydes like this compound can be prepared by controlled oxidation of methylsulfonyl derivatives and subsequent sulfonamide formation.

Solvent and Catalyst Considerations

- Solvent: The choice of solvent is critical, especially when both aldehyde and sulfonamide groups are present. Water can be used if both reactants are water-soluble; otherwise, solvents like triethanolamine or polyoxyethylene (Carbowax) are employed to ensure solubility and reaction efficiency.

- Catalyst: Iron powder is commonly used in chlorination steps to facilitate the reaction.

- Reaction Monitoring: Gas chromatography is essential for tracking reaction progress and determining the endpoint to avoid over-chlorination or decomposition.

Summary Table of Key Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | 4-Methylsulfonyltoluene + Cl2 + Fe catalyst | 85–95 °C, CCl4 or CH2Cl2 solvent | 93.4 | Chlorine passed until GC shows impurities increase |

| Oxidation | 2-Chloro-4-methylsulfonyltoluene + HNO3 (63%) | 175–195 °C, slow acid drip | 85 | Neutralization and acidification to isolate product |

| Sulfonamide formation | Sulfonyl chloride intermediate + NH3 | Standard sulfonamide synthesis | Not specified | Requires further purification steps |

| Formylation | Sulfonamide-substituted chlorobenzene | Electrophilic substitution (e.g., Vilsmeier-Haack) | Not specified | Selective introduction of formyl group |

Research Findings and Industrial Relevance

- The chlorination-oxidation sequence from methylsulfonylbenzene derivatives is a robust and scalable method, yielding high purity intermediates suitable for pharmaceutical synthesis.

- The use of iron catalysts and low-polarity solvents optimizes reaction rates and selectivity.

- Controlled addition of nitric acid and temperature regulation in oxidation steps are critical for high yields and minimal side reactions.

- The solubility challenges posed by sulfonamide and aldehyde groups require tailored solvent systems to maintain reaction homogeneity.

- The described methods provide a foundation for synthesizing this compound, which serves as a versatile intermediate in medicinal chemistry and material science applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-formylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

2-Chloro-4-formylbenzene-1-sulfonamide is part of the sulfonamide family, known for their antimicrobial activity. Sulfonamides inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Research indicates that derivatives of this compound can exhibit significant antibacterial effects, making them candidates for developing new antibiotics .

Anticancer Potential

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Molecular docking studies have shown that these compounds can interact effectively with key proteins involved in cancer progression, such as p53 and NF-κB. For instance, in vitro studies demonstrated that related sulfonamides exhibited IC50 values ranging from 1.62 to 12.74 µM against various cancer cell lines, indicating promising cytotoxic activity .

Analgesic Effects

Research has also explored the analgesic properties of related compounds, suggesting that this compound may possess similar effects. Studies on structurally related compounds demonstrated significant pain relief in animal models, indicating potential applications in pain management.

Biological Research

Biochemical Probes

Due to its functional groups, this compound is being investigated as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for studying enzyme mechanisms and cellular processes.

Inflammation Modulation

The compound has been studied for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical modifications, making it useful in producing specialty chemicals and materials .

Case Studies

Case Study: Anticancer Activity

A study focused on the anticancer potential of sulfonamide compounds demonstrated significant cytotoxicity against HeLa and MDA-MB231 cell lines. The IC50 values ranged from 4.62 to 7.21 µM for these compounds, showcasing their potential as anticancer agents .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various sulfonamides against standard bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, reinforcing the importance of this compound in developing new antibiotics .

Mechanism of Action

2-Chloro-4-formylbenzene-1-sulfonamide is similar to other compounds such as 2-Chlorobenzenesulfonamide and 4-Formylbenzenesulfonamide. its unique combination of functional groups and chemical properties sets it apart from these compounds. The presence of both chloro and formyl groups on the benzene ring enhances its reactivity and versatility in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-chloro-4-formylbenzene-1-sulfonamide and two related compounds from the provided evidence:

Physicochemical and Reactivity Differences

- Formyl Group vs. Thiazole/Benzyl Groups: The formyl group in the target compound confers higher electrophilicity compared to the amino-thiazole in 6CC or the benzyl group in the N-benzyl analog . This makes the target more reactive toward nucleophiles (e.g., amines, hydrazines), enabling applications in Schiff base synthesis or drug conjugates.

- In contrast, 6CC’s thiazole ring introduces additional hydrogen-bonding capacity, which may improve binding to biological targets .

- Biological Activity: Sulfonamides are known for antimicrobial and enzyme-inhibitory properties. The thiazole moiety in 6CC is associated with antibacterial activity , while the benzyl group in the N-benzyl analog may enhance blood-brain barrier penetration . The formyl group in the target compound could facilitate covalent interactions with target proteins.

Biological Activity

2-Chloro-4-formylbenzene-1-sulfonamide, also known by its CAS number 1289063-37-1, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides, which are known for their broad spectrum of pharmacological effects, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Sulfonamides typically exert their biological effects through the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis. However, the specific mechanisms by which this compound operates in cancer cells or other biological systems require further elucidation.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives possess significant anticancer properties. For instance, a study focusing on various sulfonamide derivatives showed that compounds similar to this compound exhibited cytotoxic effects against human colon cancer (HCT-116) cell lines. The apoptosis mechanism was confirmed through morphological changes, DNA fragmentation, and activation of caspases .

Table 1: Anticancer Activity Against HCT-116 Cell Line

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of apoptosis |

| N-acylated benzenesulfonamides | 50 | Inhibition of DNA biosynthesis |

| Chlorambucil | 100 | Alkylating agent |

Case Studies and Research Findings

Case Study: Efficacy Against Cancer Cell Lines

In a comparative study, several sulfonamide derivatives were tested for their anticancer properties. The results indicated that compounds with similar structures to this compound showed promising results in reducing cell viability in MCF-7 breast cancer cells. The IC50 values ranged from 42 µM to over 100 µM depending on the specific derivative tested .

Research Findings: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) has been conducted on various sulfonamide derivatives. The presence of electron-withdrawing groups such as chlorine at specific positions on the benzene ring was found to enhance biological activity. This highlights the importance of molecular modifications in optimizing the efficacy of these compounds .

Q & A

Q. Can this compound be utilized in materials science, and what properties make it suitable?

- Methodological Answer : Its planar aromatic structure and sulfonamide moiety enable applications in:

- Polymer precursors : Copolymerize with diamines to form sulfonated polyimides (proton-exchange membranes ).

- Coordination complexes : Chelate metals (e.g., Cu²⁺) for catalytic or photoluminescent materials .

Characterize thermal stability via TGA (decomposition >250°C ) and electronic properties via UV-Vis spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.